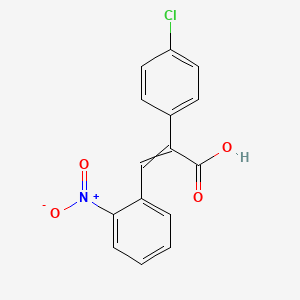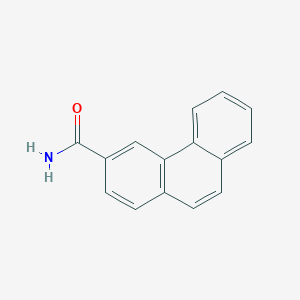
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be achieved through several synthetic routes. One common method involves the sulfonylation of 4-bromo-2-methylbenzene using benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxy derivative .
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction Reactions: : The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride .
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a lead compound for the development of new therapeutic agents .
-
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug discovery .
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and polymers .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial enzymes, while in anticancer applications, it may inhibit key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be compared with other similar compounds, such as:
-
Benzenesulfonyl Chloride: : Unlike this compound, benzenesulfonyl chloride lacks the bromine and methyl substituents. This difference in structure can lead to variations in reactivity and applications .
-
4-Bromo-2-methylbenzenesulfonamide: : This compound contains a sulfonamide group instead of a sulfonyl group. The presence of the sulfonamide group can influence the compound’s biological activity and chemical reactivity .
-
2-Methylbenzenesulfonyl Fluoride: : The fluoride derivative has different reactivity compared to the bromine-substituted compound. This difference can affect its use in various chemical reactions and applications .
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5324-75-4 |
|---|---|
Molecular Formula |
C13H11BrO2S |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-methylbenzene |
InChI |
InChI=1S/C13H11BrO2S/c1-10-9-11(14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
OJNHPSZKKXOKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


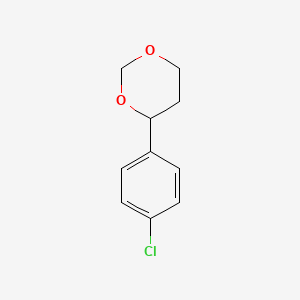
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

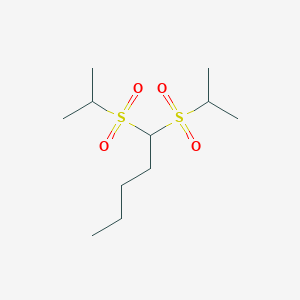
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
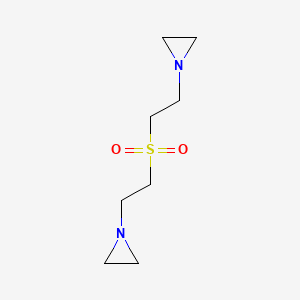

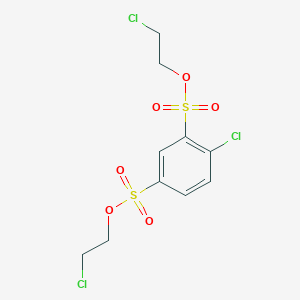

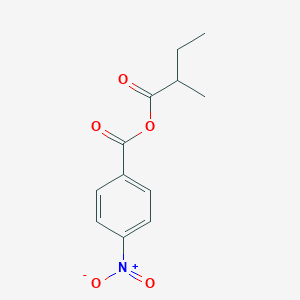
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
